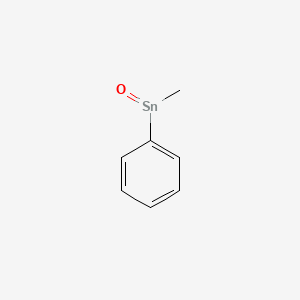
Methyl(phenyl)stannanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)stannanone is an organotin compound that features a tin atom bonded to a methyl group and a phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique properties of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(phenyl)stannanone can be synthesized through various methods, including the reaction of stannanes with aldehydes or ketones. One common method involves the [2+2] cycloaddition reaction of stannenes with benzophenone, leading to the formation of stannaoxetane, which can be further decomposed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of organotin precursors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl(phenyl)stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the methyl or phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
Methyl(phenyl)stannanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of methyl(phenyl)stannanone involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparison with Similar Compounds
Dichloro(methyl)phenylsilane: This compound features a silicon atom bonded to a methyl group and a phenyl group, similar to methyl(phenyl)stannanone but with silicon instead of tin.
Stannaphosphaoxetane: A compound formed from the reaction of phosphastannenes with aldehydes, featuring a tin-phosphorus bond.
Uniqueness: this compound is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to similar compounds with silicon or phosphorus
Properties
CAS No. |
20447-44-3 |
|---|---|
Molecular Formula |
C7H8OSn |
Molecular Weight |
226.85 g/mol |
IUPAC Name |
methyl-oxo-phenyltin |
InChI |
InChI=1S/C6H5.CH3.O.Sn/c1-2-4-6-5-3-1;;;/h1-5H;1H3;; |
InChI Key |
ZMCZWKGAWRLZNP-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















